

# Spectroscopic Profile of 4-(Trifluoromethyl)benzyl bromide: A Technical Guide

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## Compound of Interest

Compound Name: *4-(Trifluoromethyl)benzyl bromide*

Cat. No.: *B057558*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-(Trifluoromethyl)benzyl bromide** (CAS No. 402-49-3), a key reagent in organic synthesis and drug discovery. This document presents available data from Fourier-Transform Infrared (FT-IR) spectroscopy, supplemented by general experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of similar benzylic bromides.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(Trifluoromethyl)benzyl bromide**.

### Table 1: FT-IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3071	Weak	C-H stretching (aromatic)
1621	Strong	C=C stretching (aromatic)
1420	Medium	CH <sub>2</sub> scissoring
1328	Very Strong	C-F stretching (symmetric)
1168, 1128, 1070	Very Strong	C-F stretching (asymmetric) & C-C stretching
1018	Strong	C-H in-plane bending (aromatic)
835	Medium	C-H out-of-plane bending (aromatic)
601	Medium	C-Br stretching
521	Medium	CF <sub>3</sub> bending

Data extracted from a detailed vibrational analysis by Karnan et al. (2013).[\[1\]](#)[\[2\]](#)

**Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.6	d	2H	Aromatic H (ortho to CF <sub>3</sub> )
~7.5	d	2H	Aromatic H (ortho to CH <sub>2</sub> Br)
~4.5	s	2H	CH <sub>2</sub> Br

Note: Experimental <sup>1</sup>H NMR data was not available in the searched literature. The predicted values are based on the analysis of similar compounds.

**Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~141	s	Quaternary C (ipso to $\text{CH}_2\text{Br}$ )
~131	q	Quaternary C (ipso to $\text{CF}_3$ )
~130	s	Aromatic CH
~126	q	Aromatic CH
~124	q	$\text{CF}_3$
~32	s	$\text{CH}_2\text{Br}$

Note: Experimental  $^{13}\text{C}$  NMR data was not available in the searched literature. The predicted values are based on the analysis of similar compounds.

#### Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
238/240	Med/Med	$[\text{M}]^+$ (Molecular ion with $^{79}\text{Br}/^{81}\text{Br}$ )
159	High	$[\text{M-Br}]^+$ (Loss of Bromine)
91	Low	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Note: Experimental mass spectrometry data was not available in the searched literature. The predicted fragmentation is based on the common fragmentation patterns of benzyl bromides.

## Experimental Protocols

Detailed experimental procedures for the acquisition of the cited FT-IR data and general protocols for NMR and MS analyses of similar compounds are provided below.

## FT-IR Spectroscopy

The FT-IR spectrum of **4-(Trifluoromethyl)benzyl bromide** was recorded in the solid phase using the KBr pellet technique. A small amount of the sample was mixed with dry potassium

bromide powder and pressed into a thin, transparent pellet. The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ .<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of benzyl bromide derivatives are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d ( $\text{CDCl}_3$ ), containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

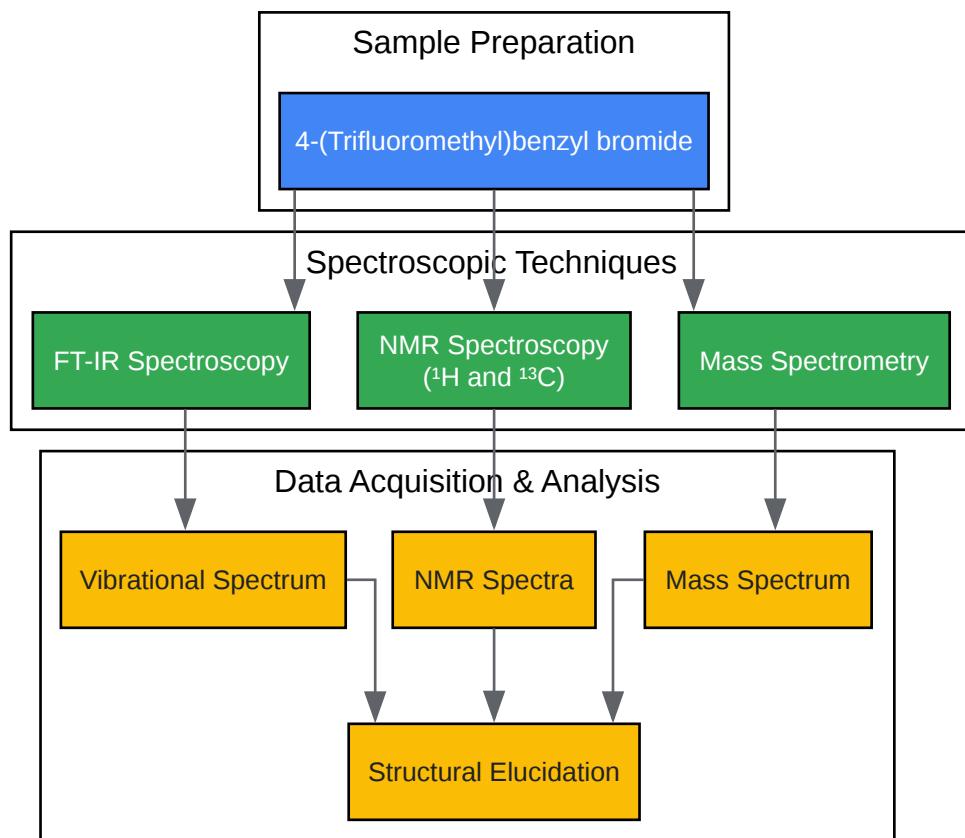
## Mass Spectrometry (MS) (General Protocol)

Mass spectra of halogenated organic compounds are often obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments are separated by a mass analyzer and detected.

## Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-(Trifluoromethyl)benzyl bromide**.

## General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals engaged in research and development involving **4-(Trifluoromethyl)benzyl bromide**. The provided spectroscopic data and experimental context are intended to facilitate compound identification, characterization, and the design of novel synthetic pathways.

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## References

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